molecular formula C22H44N4O12 B13846848 Gentamicin B1 Acetate Salt

Gentamicin B1 Acetate Salt

Cat. No.: B13846848
M. Wt: 556.6 g/mol
InChI Key: RZLILHXVCZVWMV-MLDJFNJCSA-N
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Description

Gentamicin B1 Acetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. This compound is used in various research and clinical applications due to its potent antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin B1 Acetate Salt is typically synthesized through the fermentation of Micromonospora species. The fermentation process involves culturing the bacteria in a nutrient-rich medium, followed by extraction and purification of the gentamicin complex. The acetate salt form is obtained by reacting gentamicin with acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of gentamicin involves large-scale fermentation processes. The bacteria are grown in bioreactors, and the gentamicin is extracted using solvent extraction techniques. The crude extract is then purified using chromatography methods to isolate the gentamicin B1 component. The final product is converted to its acetate salt form through a reaction with acetic acid .

Chemical Reactions Analysis

Types of Reactions

Gentamicin B1 Acetate Salt undergoes various chemical reactions, including:

    Oxidation: Gentamicin can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the gentamicin molecule.

    Substitution: Substitution reactions can occur at various positions on the gentamicin molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various gentamicin derivatives with modified antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .

Scientific Research Applications

Gentamicin B1 Acetate Salt has a wide range of scientific research applications:

Mechanism of Action

Gentamicin B1 Acetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, leading to the production of non-functional proteins. The disruption of protein synthesis ultimately results in bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .

Comparison with Similar Compounds

Gentamicin B1 Acetate Salt is part of the gentamicin family, which includes other compounds such as gentamicin C1, C1a, C2, C2a, and C2b. These compounds share a similar core structure but differ in their side chains and functional groups. The unique structural features of this compound contribute to its specific antibacterial activity and pharmacokinetic properties. Compared to other gentamicin derivatives, this compound may exhibit different levels of efficacy and toxicity, making it a valuable compound for specific research and clinical applications .

Similar Compounds

  • Gentamicin C1
  • Gentamicin C1a
  • Gentamicin C2
  • Gentamicin C2a
  • Gentamicin C2b
  • Sisomicin
  • Garamine
  • Garosamine

These compounds are structurally related to this compound and are studied for their antibacterial properties and potential therapeutic applications .

Properties

Molecular Formula

C22H44N4O12

Molecular Weight

556.6 g/mol

IUPAC Name

acetic acid;(2R,3S,4S,5R,6R)-2-(1-aminoethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1

InChI Key

RZLILHXVCZVWMV-MLDJFNJCSA-N

Isomeric SMILES

CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O

Origin of Product

United States

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